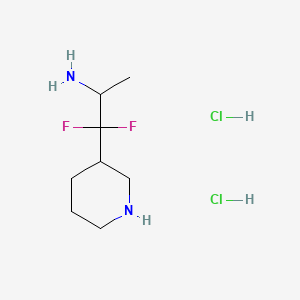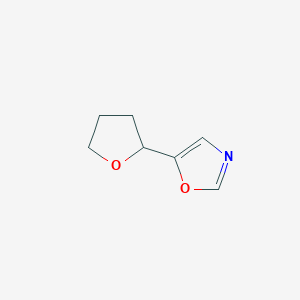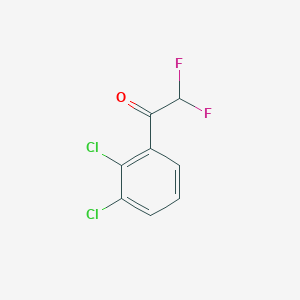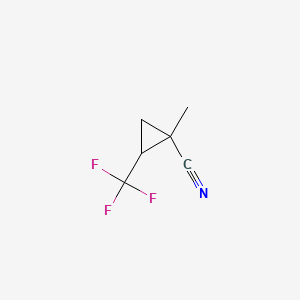![molecular formula C9H11Cl2N3S B15308604 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride is a chemical compound that features a pyridine ring fused with a thiazole ring, connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- **1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride .
- **N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride .
- **(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride .
Comparison: 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C9H11Cl2N3S |
|---|---|
Molecular Weight |
264.17 g/mol |
IUPAC Name |
(4-pyridin-3-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3S.2ClH/c10-4-9-12-8(6-13-9)7-2-1-3-11-5-7;;/h1-3,5-6H,4,10H2;2*1H |
InChI Key |
BIKQYYXRMKUBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)






![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
